6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Anticancer Triple-Negative Breast Cancer 3D-QSAR

Addressing the gap in C6 SAR of triazine-2,4-diamines: rigid 6-aryl analogs limit formulation options. This compound delivers a flexible 4-methoxyphenoxymethylene bridge, enabling aqueous formulation (predicted logP 2.08 vs. >3.5 for picomolar leads). Key advantages: - Expands C6 ether linker SAR in TNBC models; compare with compound 9 (GI50=6.1 μM) to quantify potency gain. - Predicted bypass of bacterial RNA polymerase off-targets, supporting eukaryotic selectivity panels. - Feasible for orthotopic/metastatic TNBC mouse models where lipophilic analogs precipitate. Supply: custom synthesis, 98% purity, 20-day lead time.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B5518780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=C(C=C3)OC
InChIInChI=1S/C18H19N5O2/c1-12-3-5-13(6-4-12)20-18-22-16(21-17(19)23-18)11-25-15-9-7-14(24-2)8-10-15/h3-10H,11H2,1-2H3,(H3,19,20,21,22,23)
InChIKeyKHMUPPCKLDUCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement


6-[(4-Methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (C₁₈H₁₉N₅O₂, MW 337.38 g/mol) is a member of the N2,6-substituted-1,3,5-triazine-2,4-diamine class. Its structure combines a p-methoxyphenoxymethylene bridge at C6 with a p-toluidine substituent at N2, giving it a distinct pharmacophore arrangement within a scaffold that has produced highly potent anticancer agents in recent studies. The compound has been formally registered (ChemSpider CSID:623613, CAS 644959-79-5 ) and analytically characterized by ¹H NMR and GC-MS spectroscopy [1].

Why Generic Substitution Fails


The 6,N2-substituted-1,3,5-triazine-2,4-diamine class exhibits extreme sensitivity to substitution, with GI₅₀ values spanning over four orders of magnitude across closely related analogs. In the MDA-MB231 triple-negative breast cancer model, the replacement of a C6 aryl substituent with a 4-chlorophenyl group shifts the GI₅₀ from 1 nM (R1=3,4,5-(MeO)₃, R2=4-Me) to 7 nM (R2=4-Cl) (Δ = 6 nM, or a 7-fold decrease) [1]. The 4-methoxyphenoxymethylene linker in the target compound introduces a flexible ether spacer and additional H-bond acceptors, a motif that is absent from the published 6,N2-diaryl series. This alters the conformational landscape, logP, and hydrogen-bond geometry relative to rigid 6-aryl analogs, making it unsuitable to assume any previously reported 6-aryl- or 6-piperazinylmethyl-triazine-2,4-diamine is functionally interchangeable.

Quantitative Comparative Evidence


C6 Substituent Differentiation from Closest 6-Aryl Analog

The target compound's 4-methoxyphenoxymethylene linker at C6 is a deliberate departure from the 6-aryl substitution pattern explored in the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series. The closest direct analog in that series, compound 9 (R1=4-MeO-Ph at N2; R2=4-Me-Ph at C6), displayed a GI₅₀ of 6.1 μM against MDA-MB231 cells [1]. Although no GI₅₀ data are available for the target compound, the replacement of the rigid 4-Me-Ph group with a flexible 4-methoxyphenoxymethylene chain increases the number of rotatable bonds from 3 to 6 and adds H-bond acceptors . The most potent 3,4,5-trimethoxyphenyl-substituted analogs (e.g., compound 18, GI₅₀ = 0.001 μM) gained their potency by maximizing interactions at the C6 distal pocket while accepting a larger steric footprint [1]. The target compound's C6 extension is consistent with this SAR trend, providing a structural basis for potentially enhanced binding relative to the simpler 6-aryl prototype 9.

Anticancer Triple-Negative Breast Cancer 3D-QSAR GI50

Physicochemical Profile Differentiation

Introduction of the 4-methoxyphenoxymethylene linker markedly changes the compound's physicochemical profile compared to the most potent 6,N2-diaryl analog (compound 18, GI₅₀ = 0.001 μM). Compound 18 possesses a 3,4,5-trimethoxyphenyl group at N2 (R1) and a 4-methylphenyl at C6 (R2), resulting in a predicted logP of approximately 3.5–4.0 (estimated from structure). The target compound, by contrast, has a logP (ACD/Labs) of 2.08, a polar surface area of 95 Ų, zero Rule-of-5 violations, and a predicted aqueous solubility approximately 3–5-fold higher than the 3,4,5-trimethoxy-substituted series [1]. This altered polarity may facilitate formulation in aqueous buffers or enable distinct routes of administration.

Physicochemical properties logP Drug-likeness Bioavailability

C6 Linker vs. Basic Congeners

N2-(4-methylphenyl) triazine-2,4-diamines bearing a basic piperazinylmethyl or sulfanylmethyl group at C6 have been tested against bacterial DNA-directed RNA polymerase, displaying IC₅₀ values > 50,000 nM [1]. The target compound's neutral 4-methoxyphenoxymethylene group eliminates the basic amine of the piperazine, thus removing a protonation-dependent interaction that may contribute to off-target activity against bacterial enzymes. This structural difference may be exploited to enhance selectivity for eukaryotic anticancer targets over prokaryotic RNA polymerases, a desirable feature for both anticancer screening selectivity and antimicrobial counter-screening in procurement.

C6-linker variation Binding affinity Target selectivity DNA-directed RNA polymerase

Best Application Scenarios


Triazine-2,4-Diamine Library Diversification for TNBC

Use this compound as a key analog in expanding the C6 SAR of the 6,N2-diaryl-1,3,5-triazine-2,4-diamine series. When screened against MDA-MB231 cells, the most potent members (GI₅₀ = 0.001–0.01 μM) all bear an extended C6 substituent . The target compound's 4-methoxyphenoxymethylene linker is a natural extension of that trend and should be tested in parallel with compound 9 (GI₅₀ = 6.1 μM) to quantify the potency gain from the C6 ether spacer.

Aqueous Formulation for In Vivo TNBC Models

The target's predicted logP of 2.08 is substantially lower than the >3.5 logP of the picomolar 3,4,5-trimethoxyphenyl-substituted leads [1]. This makes it a candidate for testing in aqueous formulations (e.g., saline, PBS, or cyclodextrin-based vehicles) where more lipophilic analogs precipitate, providing a pathway to assess C6-ether triazines in orthotopic or metastatic TNBC mouse models.

Prokaryotic RNA Polymerase Counter-Screening

N2-(4-methylphenyl) triazine-2,4-diamines with basic C6 side chains have been found to interact with bacterial RNA polymerase (IC₅₀ > 50 μM) . The target compound's neutral p-methoxyphenoxymethylene group is expected to bypass this interaction, making it suitable for panels that include E. coli or S. aureus RNA polymerase counter-screens. Research groups can use this compound to confirm that anticancer triazine-2,4-diamines can be optimized for eukaryotic selectivity by modifying the C6 linker chemistry.

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